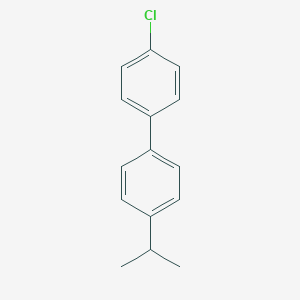

4-Chloro-4'-isopropylbiphenyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-4'-isopropylbiphenyl, also known as PCB 77, is a chlorinated biphenyl compound that belongs to the polychlorinated biphenyls (PCBs) family. PCBs are a group of synthetic organic chemicals that were widely used in various industrial applications, such as electrical equipment, hydraulic fluids, and plasticizers. PCBs are persistent organic pollutants (POPs) that can accumulate in the environment and in the food chain, posing a serious threat to human health and the environment.

Mecanismo De Acción

4-Chloro-4'-isopropylbiphenyls can exert their toxic effects through various mechanisms, including disruption of hormone signaling, oxidative stress, and immune system dysfunction. 4-Chloro-4'-isopropylbiphenyl 77 has been shown to bind to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism and immune function. Activation of AhR by 4-Chloro-4'-isopropylbiphenyls can lead to the production of reactive oxygen species (ROS) and the induction of cytochrome P450 enzymes, which can metabolize 4-Chloro-4'-isopropylbiphenyls into reactive intermediates that can damage DNA and proteins.

Efectos Bioquímicos Y Fisiológicos

4-Chloro-4'-isopropylbiphenyl 77 has been shown to have various biochemical and physiological effects on different organisms. In humans, exposure to 4-Chloro-4'-isopropylbiphenyls has been associated with developmental neurotoxicity, immune system dysfunction, and cancer. In animals, 4-Chloro-4'-isopropylbiphenyl 77 has been shown to cause liver damage, reproductive toxicity, and neurotoxicity. 4-Chloro-4'-isopropylbiphenyls can also accumulate in adipose tissue and breast milk, posing a risk to infants who are breastfed.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-Chloro-4'-isopropylbiphenyl 77 has several advantages as a model compound in toxicological studies. It is a well-characterized compound that is commercially available and has been extensively studied. 4-Chloro-4'-isopropylbiphenyl 77 has also been shown to have toxic effects on various organisms, making it a useful reference compound for comparative toxicology studies. However, 4-Chloro-4'-isopropylbiphenyl 77 also has some limitations. It is a single compound that may not represent the complex mixture of 4-Chloro-4'-isopropylbiphenyls that are present in the environment. 4-Chloro-4'-isopropylbiphenyl 77 also has a relatively low toxicity compared to other 4-Chloro-4'-isopropylbiphenyl congeners, which may limit its usefulness in certain studies.

Direcciones Futuras

There are several future directions for research on 4-Chloro-4'-isopropylbiphenyl 77 and other 4-Chloro-4'-isopropylbiphenyl congeners. One area of research is the development of new methods for the detection and quantification of 4-Chloro-4'-isopropylbiphenyls in the environment and in biological samples. Another area of research is the investigation of the mechanisms of action of 4-Chloro-4'-isopropylbiphenyls and their effects on different organisms, including humans. This could lead to the development of new strategies for the prevention and treatment of 4-Chloro-4'-isopropylbiphenyl-related diseases. Finally, there is a need for more research on the environmental fate and transport of 4-Chloro-4'-isopropylbiphenyls, including their long-term effects on ecosystems and human health.

Métodos De Síntesis

4-Chloro-4'-isopropylbiphenyl 77 can be synthesized by the chlorination of isopropylbiphenyl with iron (III) chloride or by the Friedel-Crafts reaction of isopropylbenzene with chlorobenzene in the presence of aluminum chloride. The synthesis of 4-Chloro-4'-isopropylbiphenyls has been banned in many countries due to their toxic effects.

Aplicaciones Científicas De Investigación

4-Chloro-4'-isopropylbiphenyl 77 has been widely used as a reference compound in toxicological studies to evaluate the toxicity of other 4-Chloro-4'-isopropylbiphenyl congeners. It has also been used as a model compound in environmental studies to investigate the fate and transport of 4-Chloro-4'-isopropylbiphenyls in the environment. 4-Chloro-4'-isopropylbiphenyl 77 has been shown to have toxic effects on various organisms, including humans, and has been classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC).

Propiedades

Número CAS |

17790-61-3 |

|---|---|

Nombre del producto |

4-Chloro-4'-isopropylbiphenyl |

Fórmula molecular |

C15H15Cl |

Peso molecular |

230.73 g/mol |

Nombre IUPAC |

1-chloro-4-(4-propan-2-ylphenyl)benzene |

InChI |

InChI=1S/C15H15Cl/c1-11(2)12-3-5-13(6-4-12)14-7-9-15(16)10-8-14/h3-11H,1-2H3 |

Clave InChI |

GCOSAGZKCBKMJV-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl |

SMILES canónico |

CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl |

Otros números CAS |

17790-61-3 |

Sinónimos |

4-chloro-4'-isopropylbiphenyl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,4S,8S,9S,12S,13S,16S,18R)-6-[(3S)-4-Hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol](/img/structure/B100612.png)

![4-(1H-Benzo[d]imidazol-2-yl)butan-2-one](/img/structure/B100614.png)

![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)